
Methyl 4-iodosalicylate
Overview
Description
Methyl 4-iodosalicylate, also known as methyl 2-hydroxy-4-iodobenzoate, is an organic compound with the molecular formula C8H7IO3. It is a derivative of salicylic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-iodosalicylate can be synthesized through the iodination of methyl salicylate. The process typically involves the reaction of methyl salicylate with iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the fourth position of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-iodosalicylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products:
Substitution: Formation of compounds like methyl 4-azidosalicylate or methyl 4-cyanosalicylate.
Oxidation: Formation of quinones.
Reduction: Formation of methyl 4-hydroxybenzyl alcohol
Scientific Research Applications
Methyl 4-iodosalicylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 4-iodosalicylate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to various biological molecules. Additionally, the hydroxyl and ester groups can undergo hydrolysis and other chemical transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Methyl 4-iodosalicylate can be compared with other similar compounds, such as:
Methyl 2-hydroxy-4-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 2-hydroxy-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-hydroxy-4-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine contribute to stronger halogen bonding and different pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 4-iodosalicylate, and how can reaction purity be optimized?
this compound is typically synthesized via esterification of 4-iodosalicylic acid using methanol under acid catalysis. To optimize purity:
- Control reaction temperature between 60–70°C to minimize side reactions (e.g., demethylation or iodine displacement) .
- Use anhydrous conditions and light-sensitive storage to prevent decomposition .
- Purify via recrystallization from ethanol/water mixtures, leveraging its solubility profile (melting point: 69–73°C) .
- Validate purity using HPLC or NMR to detect residual starting materials or byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl (δ ~165 ppm). Discrepancies in peak splitting may arise from rotational isomerism; use variable-temperature NMR to resolve .
- FTIR : Confirm ester carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~3200 cm⁻¹) .
- X-ray crystallography : Resolve structural ambiguities (e.g., hydrogen bonding patterns) by analyzing single crystals grown via slow evaporation in dichloromethane .
Q. How should researchers handle safety concerns when working with this compound?
- Acute toxicity : Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards) and work in a fume hood to prevent inhalation (H335) .
- Storage : Keep in airtight, light-resistant containers at room temperature to avoid degradation .
- Waste disposal : Treat halogenated waste separately using approved protocols for iodinated compounds .
Advanced Research Questions
Q. How can competing reaction pathways during alkylation of this compound be controlled to improve yields?
Alkylation (e.g., Williamson ether synthesis) often competes with ester hydrolysis or iodine displacement:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and minimize nucleophilic attack on the ester group .
- Base choice : Employ mild bases (K₂CO₃) instead of strong bases (NaOH) to avoid saponification .
- Substrate limitations : Avoid tertiary alkyl halides (e.g., t-butyl bromide), which show <10% yield due to steric hindrance in SN2 mechanisms .
- Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side reactions dominate .
Q. What strategies are effective for resolving contradictions between computational predictions and experimental observations in the crystal packing of this compound?
Discrepancies may arise in hydrogen bonding or lattice energy calculations:
- Experimental validation : Perform single-crystal X-ray diffraction to confirm intermolecular interactions (e.g., O-H⋯O=C hydrogen bonds with H⋯O = 2.05–2.53 Å) .
- Computational refinement : Adjust force fields in molecular dynamics simulations to account for iodine’s polarizability and van der Waals radii .
- Thermal analysis : Compare DSC data (melting behavior) with simulated lattice stability profiles .
Q. How can this compound be integrated into multi-step syntheses for metal-organic frameworks (MOFs) while maintaining functional group compatibility?
Its iodine and ester groups enable versatile functionalization:
- Stepwise synthesis : Use Suzuki-Miyaura cross-coupling to retain the ester group during C-C bond formation (e.g., linking to biphenyl derivatives) .
- One-pot reactions : Combine alkylation and hydrolysis steps under controlled acidic conditions (e.g., H₂SO₄/EtOH) to streamline linker synthesis for Zr-based MOFs .
- Post-synthetic modification : Hydrolyze the methyl ester in situ to generate carboxylate ligands for metal coordination .
Q. What methodological considerations are critical when designing experiments to study this compound’s role in supramolecular chemistry?
Focus on non-covalent interactions and reproducibility:
- Crystallization screening : Test solvents with varying polarity (e.g., DCM, hexane) to isolate polymorphs with distinct packing motifs .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., I⋯π interactions) to rationalize crystal engineering outcomes .
- Replication : Document reaction conditions meticulously (e.g., stoichiometry, stirring rates) to ensure reproducibility across labs .
Q. Methodological Guidelines
- Data analysis : Use statistical tools (e.g., R or Python) to compare experimental yields or spectroscopic data against theoretical models .
- Literature review : Prioritize primary sources (e.g., peer-reviewed journals) over vendor datasheets to avoid biased interpretations .
- Ethical reporting : Disclose failed alkylation attempts (e.g., low-yield tertiary substitutions) to aid community troubleshooting .
Properties
IUPAC Name |
methyl 2-hydroxy-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFUURSWOJROKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464143 | |
Record name | Methyl 4-iodosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18179-39-0 | |
Record name | Methyl 2-hydroxy-4-iodobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18179-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-iodosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-hydroxy-4-iodo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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